
(9H-Fluoren-9-YL)methyl 5-nitro-1H-indazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-Fluoren-9-YL)methyl 5-nitro-1H-indazole-1-carboxylate is a chemical compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a fluorenylmethyl group attached to a nitro-substituted indazole carboxylate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-YL)methyl 5-nitro-1H-indazole-1-carboxylate typically involves the reaction of 5-nitro-1H-indazole-1-carboxylic acid with (9H-fluoren-9-yl)methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(9H-Fluoren-9-YL)methyl 5-nitro-1H-indazole-1-carboxylate can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: (9H-Fluoren-9-YL)methyl 5-amino-1H-indazole-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-nitro-1H-indazole-1-carboxylic acid and 9H-fluoren-9-ylmethanol.
Wissenschaftliche Forschungsanwendungen
(9H-Fluoren-9-YL)methyl 5-nitro-1H-indazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of (9H-Fluoren-9-YL)methyl 5-nitro-1H-indazole-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorenylmethyl group may also play a role in modulating the compound’s activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride: Another fluorenylmethyl derivative with different biological activities.
9H-fluoren-9-ylmethyl 5-nitroindole-1-carboxylate: A structurally similar compound with a different core structure (indole instead of indazole).
Uniqueness
(9H-Fluoren-9-YL)methyl 5-nitro-1H-indazole-1-carboxylate is unique due to the combination of the fluorenylmethyl group and the nitro-substituted indazole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
821791-63-3 |
|---|---|
Molekularformel |
C22H15N3O4 |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl 5-nitroindazole-1-carboxylate |
InChI |
InChI=1S/C22H15N3O4/c26-22(24-21-10-9-15(25(27)28)11-14(21)12-23-24)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2 |
InChI-Schlüssel |
NYYIKGNQKYGABE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N4C5=C(C=C(C=C5)[N+](=O)[O-])C=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-2-[4-(morpholin-4-yl)-4-oxobutoxy]-4-propoxybenzaldehyde](/img/structure/B12534404.png)
![5-Methyl-3-(6-methylpyridin-2-yl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12534418.png)
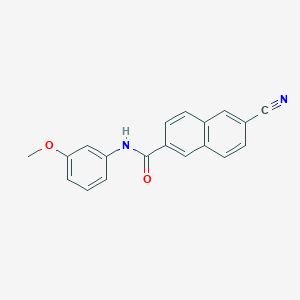
![Methyl 2-[(3-methoxyphenyl)methoxy]benzoate](/img/structure/B12534432.png)
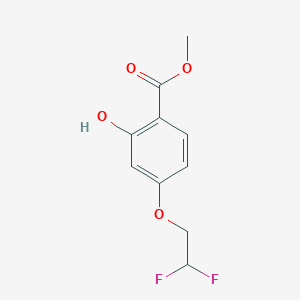
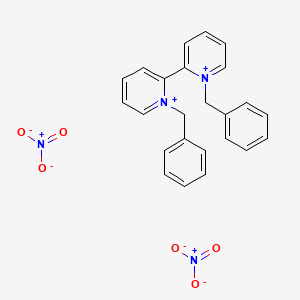
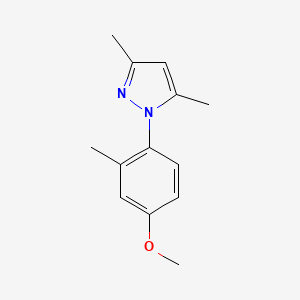
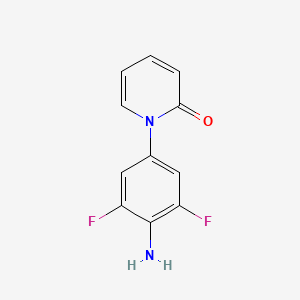
![5-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[3.2.1]octane](/img/structure/B12534453.png)
![Azeto[1,2-a][1,2]oxazolo[3,4-d]azepine](/img/structure/B12534465.png)

![Dimethyl {1-[(methoxycarbonyl)oxy]hept-2-en-1-yl}phosphonate](/img/structure/B12534490.png)


